BQU57
Overview
Description
BQU57 is a small molecule inhibitor that selectively targets the Ras-like GTPases RalA and RalB. It is known for its ability to inhibit the activation of these proteins, which play a crucial role in various cellular processes, including cell growth and tumorigenesis . This compound has shown promise in preclinical studies for its potential to inhibit tumor growth in certain types of cancer .
Mechanism of Action
Target of Action
BQU57 selectively inhibits the small GTPases RalA and RalB . These proteins are part of the Ras superfamily and are implicated in various cellular processes, including proliferation, survival, and metastasis of several human cancers .
Mode of Action
This compound acts by binding to the GDP-bound form of RalA and RalB, locking them in their inactive state . This prevents the interaction of Ral with its effector proteins, such as Ral-binding protein 1 (RALBP1), thereby inhibiting the activation of Ral-dependent signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ral signaling pathway. By inhibiting the activation of RalA and RalB, this compound disrupts the downstream signaling events that these proteins regulate . This includes processes such as cell migration, invasion, and viability .
Result of Action
This compound has been shown to decrease cell viability and inhibit tumor growth in various cancer cell lines and xenograft models . For instance, it has been reported to significantly impair non-small cell lung cancer (NSCLC) proliferation in both anchorage-dependent and independent assays .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For example, the compound’s stability and solubility can be affected by temperature and the presence of certain solvents . Additionally, the cellular environment, including the presence of other signaling molecules and the specific genetic context of the cells, can also impact the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
BQU57 plays a crucial role in biochemical reactions by selectively inhibiting the activity of the GTPases RalA and RalB. These small GTPases are part of the Ras superfamily and are involved in cell signaling pathways that regulate cell proliferation, survival, and metastasis. This compound binds to the GDP-bound form of RalA and RalB, preventing their activation and subsequent interaction with effector proteins such as Ral-binding protein 1 (RALBP1) . This inhibition disrupts the signaling pathways mediated by RalA and RalB, thereby affecting various cellular functions.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it has been demonstrated to decrease the viability of triple-negative breast cancer (TNBC) cell lines and sensitize these cells to chemotherapy . This compound inhibits the anchorage-independent growth of human cancer cell lines, such as H358 and H2122, by reducing the cellular levels of active RalA and RalB . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting the Ral GTPases, which play a role in exocytosis, cell motility, and actin cytoskeletal rearrangement .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GDP-bound form of RalA and RalB in an allosteric manner. This binding locks RalA and RalB in their inactive state, preventing their activation and interaction with downstream effector proteins . The dissociation constant (Kd) for the binding of this compound to RalB-GDP is approximately 7.7 µM . By inhibiting the activation of RalA and RalB, this compound disrupts the signaling pathways that are crucial for cell proliferation, survival, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability and can enter tumor tissues within three hours of administration . Long-term studies have shown that this compound can inhibit the growth of tumor xenografts in mice, with its effects being dose-dependent . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving human lung cancer xenografts in mice, this compound was administered at doses of 10, 20, and 50 mg/kg body weight . The compound exhibited dose-dependent inhibition of tumor growth, with higher doses resulting in more significant inhibition of RalA and RalB activation
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the GTPases RalA and RalB. By binding to the GDP-bound form of these GTPases, this compound inhibits their activation and disrupts the downstream signaling pathways . This inhibition affects various metabolic processes, including cell proliferation, survival, and metastasis. The metabolic flux and levels of metabolites in cells treated with this compound are influenced by the disruption of Ral-mediated signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to enter tumor tissues within three hours of administration and accumulate in these tissues . The transport and distribution of this compound are crucial for its localization and accumulation in target cells, which in turn influence its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the GDP-bound form of RalA and RalB. This binding occurs in the cytoplasm, where RalA and RalB are localized . The activity and function of this compound are influenced by its localization within the cytoplasm, as it targets the Ral GTPases and prevents their activation. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its subcellular localization and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
BQU57 is synthesized through a multi-step chemical process. The key steps involve the formation of a dihydropyranopyrazole core structure, followed by the introduction of functional groups that confer its biological activity. The synthetic route typically includes the following steps:
Formation of the dihydropyranopyrazole core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Functional group modifications: Introduction of amino, methyl, and trifluoromethyl groups to the core structure to enhance its biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis would likely involve large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically stored as a solid at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BQU57 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
BQU57 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the function of Ral GTPases and their role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of Ral inhibition on cell growth and signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high Ral activity.
Industry: Utilized in the development of new drugs targeting Ral GTPases and related pathways.
Comparison with Similar Compounds
BQU57 is unique in its high selectivity for Ral GTPases compared to other similar compounds. Some related compounds include:
This compound stands out due to its specific binding affinity and effectiveness in preclinical cancer models, making it a valuable tool for research and potential therapeutic development .
Properties
IUPAC Name |
6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMHHSFXFMZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637739-82-2 | |
Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of BQU57?
A1: this compound functions as a small molecule inhibitor targeting the GTPase Ral proteins, specifically RalA. [, , , ] By inhibiting RalA, this compound disrupts downstream signaling pathways crucial for tumor progression, including proliferation, survival, and metastasis. [, , ]
Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?
A2: Preclinical research highlights this compound's potential in triple-negative breast cancer (TNBC). [, , ] Studies demonstrate that this compound inhibits TNBC cell growth in vitro and reduces tumor growth and metastasis in vivo, including models utilizing patient-derived xenografts. [, ]
Q3: Has this compound demonstrated synergy with existing cancer therapies?
A3: In vitro studies show a greater than additive effect when this compound is combined with paclitaxel, a chemotherapy drug, in TNBC cell lines. [] This suggests potential for combination therapies to enhance treatment efficacy.
Q4: Are there any known resistance mechanisms to this compound?
A4: While the provided research doesn't delve into specific resistance mechanisms, it highlights that RalA expression levels might predict response to chemotherapy in TNBC patients. [] Further research is needed to understand potential resistance development and identify biomarkers for treatment response.
Q5: What are the future directions for this compound research?
A5: Ongoing research focuses on:
- Molecular mechanisms: Unraveling the intricate signaling pathways regulated by RalA in tumorigenesis and metastasis. []
- Drug development: Optimizing Ral inhibitors for enhanced specificity towards RalA. []
- Clinical translation: Exploring the therapeutic potential of this compound and other Ral inhibitors in clinical trials for TNBC and potentially other cancers. [, ]
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